molecular formula C24H19FO7S B2421892 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate CAS No. 896040-10-1

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate

Cat. No.: B2421892
CAS No.: 896040-10-1
M. Wt: 470.47
InChI Key: PJJHEJQGNAYZGT-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure incorporating a coumarin (2H-chromen-2-one) unit, which is known for its diverse biological activities.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl group in the coumarin unit can be reduced under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive coumarin core.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The coumarin unit is known to interact with enzymes and receptors, modulating their activity. The methoxy and fluorobenzene groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives with varying substituents. For example:

    3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate: A closely related compound with a slight structural variation.

    Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]: A complex polymeric structure incorporating a coumarin unit. The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO7S/c1-14-19-10-7-17(32-33(27,28)18-8-5-16(25)6-9-18)13-21(19)31-24(26)23(14)15-4-11-20(29-2)22(12-15)30-3/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJHEJQGNAYZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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